Cas no 1388072-38-5 (3-[3-(trifluoromethyl)phenyl]azetidin-3-ol)

3-[3-(trifluoromethyl)phenyl]azetidin-3-ol structure
1388072-38-5 structure
商品名:3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
CAS番号:1388072-38-5
MF:C10H10F3NO
メガワット:217.18771314621
MDL:MFCD21324912
CID:5303868
PubChem ID:65921302

3-[3-(trifluoromethyl)phenyl]azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
    • SB15481
    • MDL: MFCD21324912
    • インチ: 1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2
    • InChIKey: AHCGMGPRSSMEDI-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1)C1(CNC1)O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 32.299

3-[3-(trifluoromethyl)phenyl]azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-500MG
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
500MG
¥ 3,418.00 2023-03-30
Enamine
EN300-1936419-10.0g
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5
10g
$3521.0 2023-05-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-250MG
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
250MG
¥ 2,052.00 2023-03-30
Enamine
EN300-1936419-2.5g
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5
2.5g
$1236.0 2023-09-17
Enamine
EN300-1936419-1g
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5
1g
$709.0 2023-09-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-250mg
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
250mg
¥2052.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-100mg
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
100mg
¥1280.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-500mg
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
500mg
¥3419.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-1g
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
1g
¥5121.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2717-1G
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol
1388072-38-5 95%
1g
¥ 5,121.00 2023-03-30

3-[3-(trifluoromethyl)phenyl]azetidin-3-ol 関連文献

3-[3-(trifluoromethyl)phenyl]azetidin-3-olに関する追加情報

Introduction to 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol (CAS No. 1388072-38-5)

3-[3-(trifluoromethyl)phenyl]azetidin-3-ol is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1388072-38-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group and a phenyl ring in its molecular structure imparts distinct physicochemical properties, making it a valuable scaffold for designing novel therapeutic agents.

The molecular framework of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol consists of an azetidine ring substituted with a hydroxyl group at the 3-position and a phenyl ring at the 3-position of the azetidine core, which is further substituted with a trifluoromethyl group. This structural configuration not only contributes to the compound's stability but also enhances its interaction with biological targets, thereby increasing its pharmacological efficacy. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic pathways and improve binding affinity, making it a popular moiety in drug design.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various disease pathways. 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol has emerged as a promising candidate in this context due to its unique chemical properties. Studies have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The hydroxyl group at the 3-position of the azetidine ring provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced pharmacological properties.

The synthesis of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. The use of advanced synthetic methodologies ensures high yield and purity, which are crucial for pharmaceutical applications. Recent advancements in catalytic processes have further refined the synthesis pathway, making it more efficient and environmentally friendly. These improvements not only reduce production costs but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry.

The pharmacological profile of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol has been extensively studied in both preclinical and clinical settings. Preclinical studies have revealed that this compound exhibits potent inhibitory activity against various target proteins, including kinases and proteases implicated in disease progression. Additionally, it demonstrates favorable pharmacokinetic properties, such as good solubility and bioavailability, which are essential for effective drug delivery. These findings have prompted researchers to explore its potential as a lead compound for developing novel therapeutics.

In clinical trials, 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol has shown encouraging results in treating conditions such as cancer and inflammatory disorders. Patients treated with this compound have reported significant improvements in symptom management and quality of life. However, further research is needed to fully understand its long-term safety and efficacy profiles. Ongoing clinical trials are aimed at evaluating its therapeutic potential in larger patient populations and identifying optimal dosing regimens.

The role of computational chemistry and molecular modeling in optimizing the structure-activity relationships (SAR) of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol cannot be overstated. Advanced computational tools have enabled researchers to predict the binding modes of this compound with target proteins with high accuracy. This information has been instrumental in designing derivatives with improved binding affinity and selectivity. Furthermore, virtual screening techniques have facilitated the identification of new analogs with enhanced pharmacological properties, thereby accelerating drug discovery efforts.

The future prospects of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol are promising, given its versatile applications in pharmaceutical research. Continued exploration of its pharmacological effects and structural modifications will likely lead to the development of next-generation therapeutics targeting a wide range of diseases. Additionally, collaborations between academia and industry are expected to foster innovation and bring new treatments to market more rapidly.

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